Monoethanolammonium 2-mercaptobenzothiazole Monoethanolammonium 2-mercaptobenzothiazole
Brand Name: Vulcanchem
CAS No.: 5902-85-2
VCID: VC21253255
InChI: InChI=1S/C7H5NS2.C2H7NO/c9-7-8-5-3-1-2-4-6(5)10-7;3-1-2-4/h1-4H,(H,8,9);4H,1-3H2
SMILES: C1=CC=C2C(=C1)NC(=S)S2.C(CO)N
Molecular Formula: C9H12N2OS2
Molecular Weight: 228.3 g/mol

Monoethanolammonium 2-mercaptobenzothiazole

CAS No.: 5902-85-2

Cat. No.: VC21253255

Molecular Formula: C9H12N2OS2

Molecular Weight: 228.3 g/mol

* For research use only. Not for human or veterinary use.

Monoethanolammonium 2-mercaptobenzothiazole - 5902-85-2

Specification

CAS No. 5902-85-2
Molecular Formula C9H12N2OS2
Molecular Weight 228.3 g/mol
IUPAC Name 2-aminoethanol;3H-1,3-benzothiazole-2-thione
Standard InChI InChI=1S/C7H5NS2.C2H7NO/c9-7-8-5-3-1-2-4-6(5)10-7;3-1-2-4/h1-4H,(H,8,9);4H,1-3H2
Standard InChI Key BGZRCNAAUWQNRX-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C2C(=C1)N=C(S2)S.C(CO)N
SMILES C1=CC=C2C(=C1)NC(=S)S2.C(CO)N
Canonical SMILES C1=CC=C2C(=C1)NC(=S)S2.C(CO)N

Introduction

Chemical Structure and Fundamental Properties

Structural Characteristics

Monoethanolammonium 2-mercaptobenzothiazole is a salt formed when the acidic hydrogen from 2-mercaptobenzothiazole (MBT) transfers to the nitrogen of monoethanolamine. The parent compound, 2-mercaptobenzothiazole, has a planar structure with a C=S double bond, making the name "mercaptobenzothiazole" somewhat of a misnomer . The more appropriate name for the parent compound could be "benzothiazoline-2-thione," as it predominantly exists in the thione/dithiocarbamate form rather than the thiol tautomer .

In the salt formation process, the hydrogen that appears on the nitrogen in the solid state, gas phase, and in solution of the parent compound likely dissociates to form an ionic bond with the protonated monoethanolamine . This results in a structure where the negative charge is delocalized across the benzothiazole system.

Physical and Chemical Properties

The physical properties of Monoethanolammonium 2-mercaptobenzothiazole differ from its parent compound due to its salt nature. While MBT is a white solid that is insoluble in water but dissolves upon addition of base (reflecting deprotonation), the monoethanolammonium salt would be expected to exhibit enhanced water solubility . This improved solubility profile makes it potentially more suitable for certain pharmaceutical and agricultural applications where aqueous formulations are preferred.

Synthesis and Production Methods

Theoretical Synthesis Pathways

The synthesis of Monoethanolammonium 2-mercaptobenzothiazole would likely involve a simple acid-base neutralization reaction between 2-mercaptobenzothiazole and monoethanolamine. The process would begin with the synthesis of 2-mercaptobenzothiazole through established routes.

The parent compound (MBT) can be synthesized through several methods:

  • Industrial route: High-temperature reaction of aniline and carbon disulfide in the presence of sulfur :
    C₆H₅NH₂ + CS₂ + S → C₆H₄(NH)SC=S + H₂S

  • Traditional route: Reaction of 2-aminothiophenol with carbon disulfide :
    C₆H₄(NH₂)SH + CS₂ → C₆H₄(NH)SC=S + H₂S

  • Alternative routes: Reactions of carbon disulfide with 2-aminophenol or sodium hydrosulfide with chlorobenzothiazole .

Once 2-mercaptobenzothiazole is synthesized, it would be reacted with monoethanolamine to form the desired salt. This reaction would typically proceed in a suitable solvent under controlled conditions to ensure complete salt formation.

Industrial Production Considerations

Industrial production of Monoethanolammonium 2-mercaptobenzothiazole would need to account for optimization of reaction conditions, purification processes, and quality control measures. Mathematical modeling approaches similar to those developed for MBT production could potentially be adapted for the salt form . These models would need to account for the additional salt formation step and any associated thermodynamic and kinetic parameters.

Compound StructureSubstituentsProtection Against Edema (%)Dose (mg/kg)
4-oxothiazolidines (17)R₁ = H, R₂ = 3-Cl38.8-44.450
5-arylidenes (18)R₁ = CH₃, R₂ = 4-Cl-C₆H₄, R₃ = CH₃, R₄ = 4-Cl-C₆H₄38.8-44.450
5-arylidenes (18)R₁ = H, R₂ = 4-Cl-C₆H₄, R₃ = H, R₄ = 4-Cl-C₆H₄38.8-44.450
4-oxothiazolidines (17)R₁ = CH₃, R₂ = 4-CH₃OInactive50
5-arylidenes (18)R₁ = CH₃, R₂ = 2,4-(NO₂)₂-C₆H₃, R₃ = CH₃, R₄ = 2,4-(NO₂)₂-C₆H₃Inactive50

Recent research on bis-heterocycles encompassing 2-mercaptobenzothiazole and 1,2,3-triazoles has revealed that the aromatic ring attached to the triazolyl moiety is essential for potential anti-inflammatory activity, with electron-withdrawing groups substituted at the para position exhibiting particularly potent effects compared to the standard drug ibuprofen .

Anthelmintic Properties

2-Mercaptobenzothiazoles have been identified as promising anthelmintic agents, a property that could be maintained or modified in the Monoethanolammonium salt form. 2-alkylthio-5/6-isothiocyanobenzothiazoles have proven effective against parasites like Hymenolepsis nana, Nematospiroides dubius, Fasciola hepatica, and Ascaridia galli .

Similarly, substituted phenoxyacetyl and propionyl-2-mercaptobenzothiazoles, particularly those containing 2,4,6-trichloro or 2,4,6-tribromo groups in the phenyl ring with a propionyl linker between aryloxy and the MBT ring, have demonstrated significant anthelmintic activity, clearing 40–70% of worms in hamsters infested with Ancyclostoma ceylanicum and Nipostrongylus brasiliensis .

Substituent at Position 6Inhibition of HeLa Cells (%)Concentration (μM)Effect on Normal MRC-5 Cells
CF₃~80100Minimal cytotoxicity
NO₂~80100Minimal cytotoxicity

Mechanism of Action and Structure-Activity Relationships

Structure-Activity Relationships

Analysis of structure-activity relationships from studies on various 2-mercaptobenzothiazole derivatives provides insights that may apply to the monoethanolammonium salt form:

  • Antimicrobial activity is enhanced by specific substituents:

    • 6-Cl or 6,7-dimethyl substituents on chroman-4-one moieties improve activity against Gram-positive bacteria

    • Phenyl or 4-chlorophenyl substituents at the fourth position of azetidinone nucleus strengthen antibacterial properties

    • 3,5-dinitro or 2,4-dinitro groups on the benzene ring significantly improve activity against Mycobacterium species

  • Anti-inflammatory properties are influenced by:

    • Aromatic rings attached to triazolyl moieties are essential for activity

    • Electron-withdrawing groups at the para position enhance anti-inflammatory effects

  • Anticancer activity correlates with:

    • CF₃ or NO₂ groups at the sixth position of the MBT ring show promising selective cytotoxicity against cancer cells

These structure-activity relationships could guide the development of optimized derivatives of Monoethanolammonium 2-mercaptobenzothiazole for specific therapeutic applications.

Industrial Applications and Practical Uses

Antimicrobial Additives

Given the established antimicrobial properties of MBT derivatives, Monoethanolammonium 2-mercaptobenzothiazole could potentially serve as an effective antimicrobial additive in various industrial products such as coatings, plastics, and textiles. The improved solubility profile of the salt form could facilitate incorporation into water-based formulations, expanding its potential applications.

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